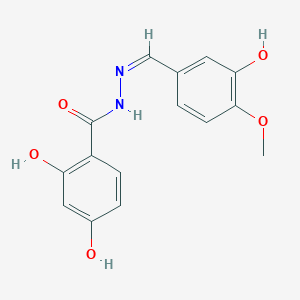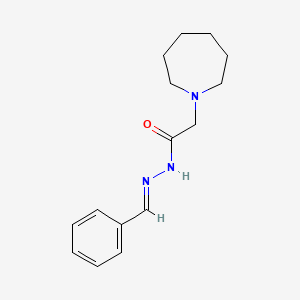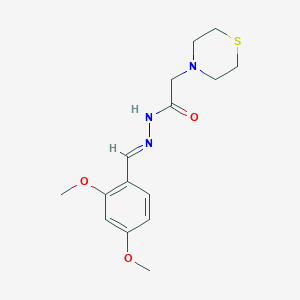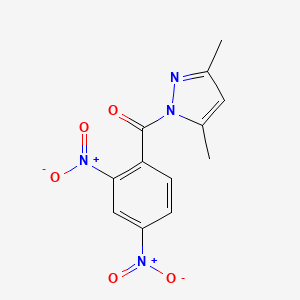
3,5-dibromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
描述
3,5-dibromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide, commonly known as DBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBH is a hydrazone derivative of 3,5-dibromo-2-hydroxybenzaldehyde and pyridine-3-carbohydrazide.
作用机制
The mechanism of action of DBH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DBH has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that is involved in the synthesis of melanin, and its inhibition by DBH can lead to the reduction of melanin production. Acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine, and its inhibition by DBH can lead to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects
DBH has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. DBH has been found to scavenge free radicals and reduce oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. DBH has also been found to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory cytokines. In addition, DBH has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using DBH in lab experiments include its ease of synthesis, relatively low cost, and diverse range of applications. DBH can be synthesized using simple reaction conditions and is readily available from commercial sources. DBH has also been shown to exhibit a wide range of activities, making it a versatile compound for various applications.
The limitations of using DBH in lab experiments include its potential toxicity and limited solubility in water. DBH has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications. In addition, DBH has limited solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for the study of DBH, including the development of new synthetic routes, the investigation of its potential applications in drug delivery, and the elucidation of its mechanism of action. New synthetic routes for DBH could lead to improved yields and purity, making it more accessible for various applications. The investigation of DBH's potential applications in drug delivery could lead to the development of new therapies for various diseases. Finally, the elucidation of DBH's mechanism of action could provide insights into its various activities and lead to the development of new compounds with improved properties.
科学研究应用
DBH has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DBH has been investigated for its anticancer, antifungal, and antibacterial activities. DBH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DBH has also been found to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. In addition, DBH has shown antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In materials science, DBH has been studied for its potential applications in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have gained attention due to their potential applications in gas storage, catalysis, and drug delivery. DBH has been used as a ligand for the synthesis of MOFs, which have shown promising properties for various applications.
In analytical chemistry, DBH has been used as a reagent for the determination of various metal ions, including copper, nickel, and cobalt. DBH forms complexes with these metal ions, which can be detected using various analytical techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy.
属性
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-9-4-10(12(19)11(15)5-9)13(20)18-17-7-8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXNASBVRPWBI-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-bromo-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3837505.png)
![1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione](/img/structure/B3837524.png)

![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)


![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3837542.png)
